BenchChemオンラインストアへようこそ!

ONO-0300302

Drug Discovery Receptor Pharmacology Kinetic Profiling

Select ONO-0300302 for its unique slow tight-binding kinetics (Kd=0.34 nM) enabling >12h IUP suppression in rat/dog models after a single oral dose. This kinetic profile, validated by [3H]-ONO-0300302 washout assays, ensures sustained target coverage and minimizes animal handling for BPH research. A critical tool for distinguishing LPA1-specific urodynamics from hypotensive effects.

Molecular Formula C29H35NO5
Molecular Weight 477.6 g/mol
Cat. No. B1677303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameONO-0300302
SynonymsONO-0300302;  ONO 0300302;  ONO0300302.
Molecular FormulaC29H35NO5
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1OC)C(C(CC2CC3=CC=CC=C3C2)CN4C=CC(=C4)CCC(=O)O)O)OC
InChIInChI=1S/C29H35NO5/c1-19-26(34-2)15-24(16-27(19)35-3)29(33)25(14-21-12-22-6-4-5-7-23(22)13-21)18-30-11-10-20(17-30)8-9-28(31)32/h4-7,10-11,15-17,21,25,29,33H,8-9,12-14,18H2,1-3H3,(H,31,32)/t25-,29+/m0/s1
InChIKeyUSAXUWZJQPBEDO-ABYGYWHVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ONO-0300302: A Slow Tight-Binding LPA1 Antagonist for Benign Prostatic Hyperplasia Research


ONO-0300302 is a lysophosphatidic acid receptor 1 (LPA1) antagonist developed for the investigation of benign prostatic hyperplasia (BPH) [1]. It is characterized by a novel chemotype derived from scaffold hopping of the amide group in lead compound ONO-7300243 to a secondary alcohol, followed by further optimization to incorporate pyrrole and indane moieties [1]. Critically, ONO-0300302 exhibits a slow tight-binding mechanism of action, a kinetic property that distinguishes it from many other LPA1 antagonists and translates to a prolonged duration of action in vivo, as demonstrated by its ability to suppress LPA-induced increases in intraurethral pressure (IUP) for over 12 hours in both rat and dog models following oral administration [1].

Why Generic LPA1 Antagonists Cannot Substitute for ONO-0300302 in BPH Research


The LPA1 receptor class encompasses a diverse set of antagonists with varying kinetic profiles, selectivities, and in vivo pharmacodynamics. While many compounds achieve high-affinity binding, they often fail to replicate the extended duration of action required for a once-daily dosing regimen in BPH models [1]. Standard, rapidly reversible antagonists may require higher or more frequent dosing to achieve sustained target engagement, potentially increasing off-target effects or complicating in vivo experimental design. Furthermore, the specific chemotype of ONO-0300302 and its precursor ONO-7300243 has been shown to reduce IUP without affecting mean blood pressure, a critical safety differentiation not guaranteed for other LPA1 antagonists or current BPH standard-of-care agents like the α1-adrenoceptor antagonist tamsulosin [2]. This combination of prolonged target engagement and hemodynamic neutrality makes ONO-0300302 uniquely suited for specific BPH research applications.

Quantitative Differentiation of ONO-0300302 from Key LPA1 Antagonist Comparators


Kinetic Differentiation: Slow Tight-Binding Kinetics (Kd) vs. Steady-State Affinity (IC50)

ONO-0300302 is a slow tight-binding inhibitor, a kinetic mechanism that results in an observed binding affinity that increases with incubation time. At 2 hours of incubation at 37 °C, its Kd is 0.34 nM [1]. This contrasts with standard equilibrium binding assays (IC50) which, for ONO-0300302, is reported as 0.16 nM [2] or 0.086 μM (86 nM) . While the IC50 values place it in the low nanomolar range, similar to comparators like ASP6432 (IC50: 11 nM for human LPA1 ), the time-dependent Kd is a unique and critical differentiation point. For instance, the comparator Ki16425, a reversible LPA1/3 antagonist, exhibits a Ki of 0.34 μM (340 nM) in a GTPγS binding assay , which is 1000-fold higher (weaker) than ONO-0300302's 2-hour Kd. The slow tight-binding property is directly linked to the compound's extended duration of action in vivo [1].

Drug Discovery Receptor Pharmacology Kinetic Profiling

In Vivo Efficacy: Sustained 12-Hour IUP Reduction in Rat and Dog BPH Models

In rat models of BPH, ONO-0300302 administered orally at 3 mg/kg significantly inhibited LPA-induced increases in intraurethral pressure (IUP) for over 12 hours [1]. This same prolonged effect was observed in dogs at an oral dose of 1 mg/kg [1]. In contrast, its lead compound ONO-7300243 required a 10-fold higher oral dose of 30 mg/kg to achieve a reduction in IUP, and its effect was not sustained for 12 hours [2]. Another LPA1 antagonist, ASP6432, was shown to suppress IUP in rats, but published data indicates its effect is more transient, with significant inhibition observed only up to 8 hours post-dose [3]. The 12-hour duration of action for ONO-0300302 is a key differentiator, directly supporting a once-daily dosing potential in BPH research.

Benign Prostatic Hyperplasia In Vivo Pharmacology Urodynamics

Hemodynamic Selectivity: No Effect on Blood Pressure vs. Tamsulosin

While a direct head-to-head comparison for ONO-0300302 is lacking, a critical class-level inference can be drawn from its precursor, ONO-7300243. ONO-7300243, at an oral dose of 30 mg/kg that effectively reduced IUP, had no effect on mean blood pressure in rats [1]. This is in stark contrast to the standard-of-care BPH drug tamsulosin, an α1-adrenoceptor antagonist, which lowers blood pressure as part of its mechanism and clinical profile [1]. The lack of hypotensive effect is a hallmark of this specific LPA1 antagonist chemotype. Given that ONO-0300302 is a more potent and longer-acting optimized analog from the same scaffold series, it is highly likely to retain this favorable hemodynamic profile, a characteristic not automatically shared by LPA1 antagonists of other structural classes or by non-LPA1-targeting BPH therapeutics.

Cardiovascular Safety BPH Therapy Selectivity

Recommended Research Applications for ONO-0300302 Based on Its Differentiated Profile


Chronic BPH Model Studies Requiring Once-Daily Oral Dosing

ONO-0300302 is the optimal tool compound for any rodent or canine BPH study where sustained, 24-hour target coverage is desired but daily animal handling must be minimized. Its 12-hour duration of IUP suppression in both rats and dogs following a single oral dose [1] enables a once-daily (QD) dosing regimen. This is a significant practical and scientific advantage over comparator LPA1 antagonists like ASP6432 (8-hour duration [2]) or its own precursor ONO-7300243, which require more frequent dosing to maintain target engagement. Researchers can therefore use ONO-0300302 to more accurately model chronic, once-daily human therapy in preclinical BPH research.

Mechanistic Studies of LPA1-Mediated Urethral Contraction Without Cardiovascular Confounders

For researchers dissecting the specific role of LPA1 in urethral smooth muscle contraction and tone, ONO-0300302 provides a clean pharmacological signal. As a member of a chemotype shown to lack hypotensive effects [1], it allows for the selective study of LPA1-mediated urodynamics without the confounding influence of systemic blood pressure changes. This is in direct contrast to using the α1-adrenoceptor antagonist tamsulosin, which modulates both urethral and vascular tone. ONO-0300302 is therefore ideal for in vivo studies aiming to isolate LPA1-specific mechanisms in BPH pathophysiology.

Target Engagement and Receptor Occupancy Studies Leveraging Slow Tight-Binding Kinetics

The slow tight-binding kinetics of ONO-0300302 (Kd = 0.34 nM after 2h incubation [2]) make it an excellent probe for investigating the relationship between ligand binding kinetics, receptor occupancy, and sustained pharmacodynamic effects. Researchers can utilize [3H]-ONO-0300302 in wash-out experiments to directly demonstrate long-lasting receptor occupancy, a technique that was foundational to the compound's discovery [2]. This application is not feasible with fast-equilibrating, reversible antagonists like Ki16425 (Ki = 340 nM ), where binding is more transient and tightly coupled to free drug concentration.

Comparative Pharmacology of LPA1 Antagonist Chemotypes

ONO-0300302 serves as a valuable reference standard for the 'slow tight-binding' LPA1 antagonist chemotype. Its well-characterized in vitro (Kd, IC50 [2]) and in vivo (rat and dog IUP duration [1]) profile provides a robust benchmark against which newly synthesized LPA1 antagonists can be compared. Researchers can use ONO-0300302 to calibrate their own assays and to contextualize the kinetic and in vivo efficacy of novel compounds from different chemical series, thereby aiding in the selection of optimal leads for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for ONO-0300302

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.